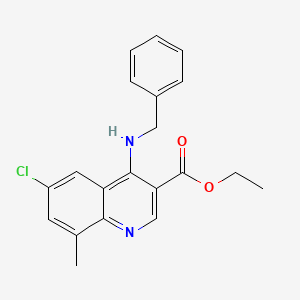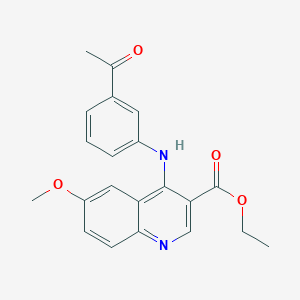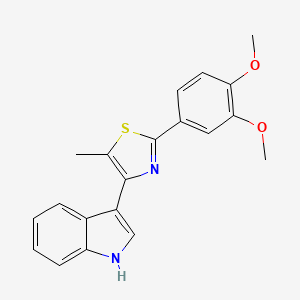![molecular formula C24H19FO4 B3585038 3-(2,5-DIMETHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE](/img/structure/B3585038.png)
3-(2,5-DIMETHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE
Vue d'ensemble
Description
3-(2,5-DIMETHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-4-one core, substituted with dimethylphenoxy and fluorophenylmethoxy groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of the dimethylphenoxy and fluorophenylmethoxy substituents. Common reagents used in these reactions include phenols, fluorobenzenes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-DIMETHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are typically controlled to ensure selectivity and yield, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Applications De Recherche Scientifique
3-(2,5-DIMETHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2,5-DIMETHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE
- 2-(3,5-Dimethylphenoxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine
Uniqueness
3-(2,5-DIMETHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE stands out due to its specific substitution pattern on the chromen-4-one core, which imparts unique chemical and physical properties. This distinct structure enables its diverse applications in various scientific fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3-(2,5-dimethylphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO4/c1-15-3-4-16(2)21(11-15)29-23-14-28-22-12-19(9-10-20(22)24(23)26)27-13-17-5-7-18(25)8-6-17/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHOBBKUORCXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B3584957.png)

![ethyl {[3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3584966.png)

![2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE](/img/structure/B3584976.png)
![2-{[2-(4-METHOXY-3-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B3584978.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B3584995.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B3585003.png)
![N-{3-chloro-5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B3585017.png)

![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B3585050.png)
![Ethyl 4-[(2,4-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B3585066.png)
![Ethyl 4-[(4-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B3585068.png)
